molecular formula C10H11Br B14522887 Benzene, (3-bromo-3-butenyl)- CAS No. 62692-40-4

Benzene, (3-bromo-3-butenyl)-

Cat. No.: B14522887
CAS No.: 62692-40-4
M. Wt: 211.10 g/mol
InChI Key: FXQTUECZVAFUFD-UHFFFAOYSA-N
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Description

Benzene, (3-bromo-3-butenyl)-: is an organic compound that consists of a benzene ring substituted with a 3-bromo-3-butenyl group. This compound is part of the broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-bromo-3-butenyl)- typically involves the bromination of a butenyl-substituted benzene derivative. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction is carried out under controlled conditions to ensure the selective bromination of the butenyl group.

Industrial Production Methods: Industrial production of Benzene, (3-bromo-3-butenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes waste.

Chemical Reactions Analysis

Types of Reactions: Benzene, (3-bromo-3-butenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include nitrobenzene, alkylbenzene, and hydroxybenzene derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include hydrogenated benzene derivatives.

Scientific Research Applications

Benzene, (3-bromo-3-butenyl)- has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benzene, (3-bromo-3-butenyl)- is unique due to the presence of both a bromine atom and a butenyl group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

62692-40-4

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

3-bromobut-3-enylbenzene

InChI

InChI=1S/C10H11Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2

InChI Key

FXQTUECZVAFUFD-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC1=CC=CC=C1)Br

Origin of Product

United States

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